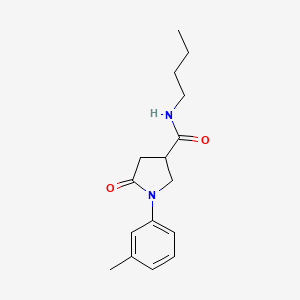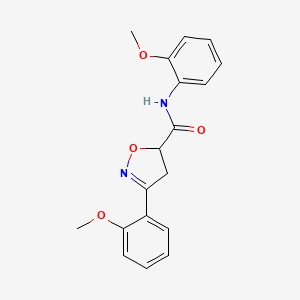
N-butyl-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Vue d'ensemble
Description
N-butyl-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as Boc-3-pyrroline, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-butyl-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamideine is not fully understood. However, it has been suggested that its antitumor activity is mediated through the inhibition of DNA synthesis and cell cycle progression. Additionally, its anti-inflammatory and analgesic properties may be attributed to its ability to inhibit the production of pro-inflammatory cytokines and modulate the activity of pain receptors.
Biochemical and Physiological Effects:
N-butyl-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamideine has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells, reduce the production of pro-inflammatory cytokines, and modulate the activity of pain receptors. In vivo studies have shown that it can reduce inflammation and pain in animal models of inflammatory diseases and neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-butyl-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamideine is its versatility in various fields, including medicinal chemistry, organic synthesis, and materials science. Additionally, it exhibits potent antitumor, anti-inflammatory, and analgesic activities, making it a valuable candidate for drug development. However, one of the limitations of N-butyl-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamideine is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Orientations Futures
There are several future directions for the research and development of N-butyl-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamideine. One potential direction is the optimization of its chemical synthesis to improve yield and purity. Another direction is the exploration of its potential applications in other fields, such as catalysis and energy storage. Additionally, further studies are needed to elucidate its mechanism of action and to evaluate its safety and efficacy in preclinical and clinical trials.
Applications De Recherche Scientifique
N-butyl-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamideine has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, N-butyl-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamideine has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. Additionally, it has been demonstrated to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases and pain management. In organic synthesis, N-butyl-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamideine has been used as a precursor for the synthesis of various bioactive compounds, including natural products and pharmaceuticals. In materials science, N-butyl-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamideine has been utilized in the preparation of functional materials, such as conducting polymers and metal-organic frameworks.
Propriétés
IUPAC Name |
N-butyl-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-3-4-8-17-16(20)13-10-15(19)18(11-13)14-7-5-6-12(2)9-14/h5-7,9,13H,3-4,8,10-11H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTPQFLZJNTKNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CC(=O)N(C1)C2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(4-methylbenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine](/img/structure/B4792417.png)
![N-(5-ethyl-2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B4792438.png)
![N-{4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B4792447.png)
![5-{[(3-chloro-4-fluorophenyl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide](/img/structure/B4792453.png)


![N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4792483.png)



![methyl 3-(2-fluorobenzyl)-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4792511.png)
![methyl 2-({[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4792512.png)

![1-{[4-methoxy-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B4792527.png)